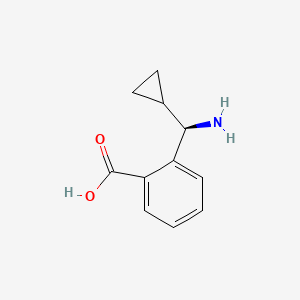
(R)-2-(Amino(cyclopropyl)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Amino(cyclopropyl)methyl)benzoic acid is an organic compound that features a benzoic acid core with an amino group and a cyclopropylmethyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Amino(cyclopropyl)methyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Cyclopropylmethylation: The benzoic acid undergoes a cyclopropylmethylation reaction to introduce the cyclopropylmethyl group.
Amination: The cyclopropylmethylated benzoic acid is then subjected to an amination reaction to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for ®-2-(Amino(cyclopropyl)methyl)benzoic acid may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
®-2-(Amino(cyclopropyl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and cyclopropylmethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield benzoic acid derivatives with additional oxygen-containing functional groups.
Reduction: Can produce amine derivatives.
Substitution: Results in various substituted benzoic acid compounds.
科学研究应用
®-2-(Amino(cyclopropyl)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
2-[(R)-amino(cyclopropyl)methyl]benzoic acid |
InChI |
InChI=1S/C11H13NO2/c12-10(7-5-6-7)8-3-1-2-4-9(8)11(13)14/h1-4,7,10H,5-6,12H2,(H,13,14)/t10-/m1/s1 |
InChI 键 |
ZBOPEFNQOWSIAM-SNVBAGLBSA-N |
手性 SMILES |
C1CC1[C@H](C2=CC=CC=C2C(=O)O)N |
规范 SMILES |
C1CC1C(C2=CC=CC=C2C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















